![molecular formula C17H10N4OS3 B2378045 N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681173-90-0](/img/structure/B2378045.png)

N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , often involves the reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide a powerful, modern tool for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives, including the compound , are known for their reactivity . They can undergo a variety of chemical reactions, including annulation . For example, there is a known example of the annulation of 2-mercaptothiazolyl derivative resulting in a so-far unknown 2,3-dihydro[1,4,2]thiazasilolo[5,4-b][1,3]benzothiazol-4-ium heterocyclic system .Applications De Recherche Scientifique

Antioxidant Properties: Thiazole derivatives have been investigated as potential antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in the context of various diseases, including neurodegenerative disorders and cancer.

Analgesic and Anti-Inflammatory Effects: Certain thiazole compounds exhibit analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions.

Antimicrobial and Antifungal Activity: Thiazoles have demonstrated antimicrobial and antifungal effects. Researchers have explored their potential as agents against bacterial and fungal infections. The compound may contribute to this field.

Antiviral Properties: Some thiazole derivatives exhibit antiviral activity. Their ability to inhibit viral replication or entry into host cells is of interest for developing antiviral drugs.

Diuretic Effects: Thiazoles have been investigated for their diuretic properties. These compounds may enhance urine production and help manage conditions related to fluid balance.

Anticonvulsant and Neuroprotective Potential: Certain thiazole derivatives show promise as anticonvulsants, helping control seizures. Additionally, their neuroprotective effects may be relevant in neurodegenerative diseases.

Antitumor and Cytotoxic Activity: Thiazoles, including the compound , have been studied for their antitumor and cytotoxic effects. They may inhibit tumor growth and induce cell death in cancer cells .

Electron-Withdrawing Building Blocks

The compound “N-(2-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-7-yl)benzo[d]thiazole-6-carboxamide” contains a unique electron-withdrawing building block. This feature makes it potentially interesting for synthesizing components used in organic light-emitting diodes (OLEDs) and organic solar cells .

Design and Synthesis of Analogues

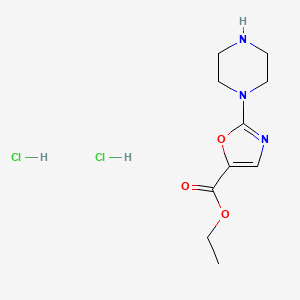

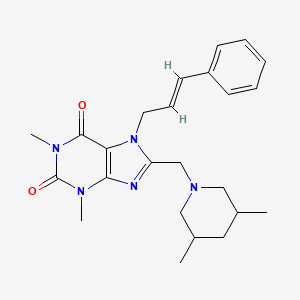

Researchers have explored various analogues of thiazoles, including imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. These compounds have been designed, synthesized, and evaluated for their biological properties. The combination of these analogues with other functional groups (such as piperazine and triazoles) has been investigated .

In Vitro Antioxidant Properties

Specific derivatives of thiazoles have demonstrated potent antioxidant activity in vitro. These compounds could play a role in protecting cells from oxidative stress and related diseases .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting the cox-1 enzyme .

Mode of Action

It is suggested that the compound may interact with its targets, possibly enzymes like cox-1, leading to inhibition of their activity . This interaction could potentially alter the normal functioning of these targets, resulting in the observed biological effects.

Biochemical Pathways

Given the potential cox-1 inhibition, it can be inferred that the compound may affect the prostaglandin synthesis pathway, leading to reduced inflammation .

Result of Action

The compound has been associated with anti-inflammatory activity, potentially through the inhibition of COX-1 . This could result in reduced inflammation, providing therapeutic benefits in conditions characterized by excessive inflammation.

Propriétés

IUPAC Name |

N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-14(15(11)24-8)20-17(25-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBAJVBWGVZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)